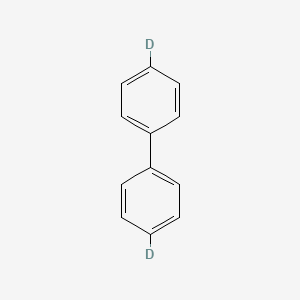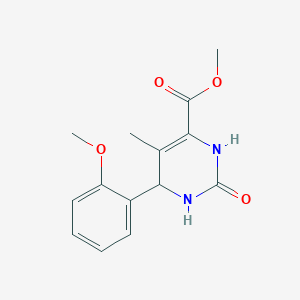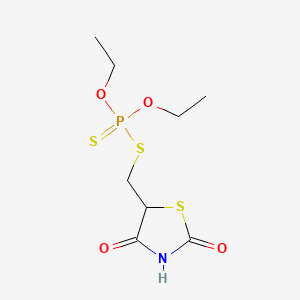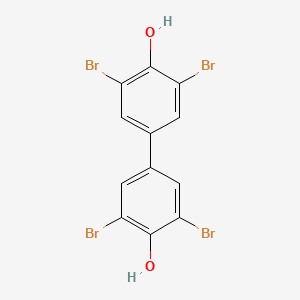
Tetrabromo-P-biphenyldiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrabromo-P-biphenyldiol, also known as 3,3’,5,5’-tetrabromo-2,2’-biphenyldiol, is a brominated biphenyl compound. It is characterized by the presence of four bromine atoms and two hydroxyl groups attached to a biphenyl structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tetrabromo-P-biphenyldiol typically involves the bromination of biphenyl compounds. One common method includes the use of bromine or bromine-containing reagents in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the selective bromination at the desired positions on the biphenyl ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Tetrabromo-P-biphenyldiol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form less brominated biphenyls.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can replace bromine atoms under appropriate conditions.
Major Products:
Oxidation: Formation of tetrabromoquinones.
Reduction: Formation of dibromo or monobromo biphenyldiols.
Substitution: Formation of biphenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Tetrabromo-P-biphenyldiol has been extensively studied for its applications in:
Chemistry: Used as a precursor for synthesizing other brominated compounds and in studying halogenation reactions.
Industry: Utilized in the production of flame retardants and other brominated materials.
Mecanismo De Acción
The primary mechanism of action of Tetrabromo-P-biphenyldiol involves the inhibition of plastoquinone synthesis in marine phytoplankton. This inhibition disrupts the electron transport chain in photosynthesis, leading to the death or inhibition of phytoplankton growth. The compound targets specific enzymes involved in the biosynthesis of plastoquinone, such as chorismate lyase and flavin-dependent halogenase .
Comparación Con Compuestos Similares
3,3’,5,5’-Tetrabromo-2,2’-biphenyldiol:
Tetrabromobisphenol A: Another brominated compound used as a flame retardant.
Polybrominated diphenyl ethers (PBDEs): A class of brominated flame retardants with similar structural features.
Uniqueness: Tetrabromo-P-biphenyldiol is unique due to its dual role as an algicidal agent and a potential antimicrobial compound. Its specific mechanism of inhibiting plastoquinone synthesis sets it apart from other brominated compounds, making it a valuable tool in both environmental and biomedical research .
Propiedades
Fórmula molecular |
C12H6Br4O2 |
|---|---|
Peso molecular |
501.79 g/mol |
Nombre IUPAC |
2,6-dibromo-4-(3,5-dibromo-4-hydroxyphenyl)phenol |
InChI |
InChI=1S/C12H6Br4O2/c13-7-1-5(2-8(14)11(7)17)6-3-9(15)12(18)10(16)4-6/h1-4,17-18H |
Clave InChI |
IEAGIQDVKKVLEI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


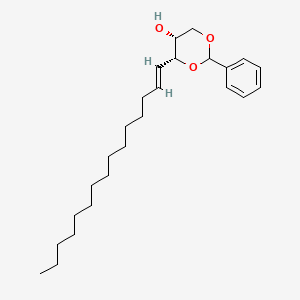
![Formamide, N-[3-(1-hydroxyethyl)phenyl]-(9CI)](/img/structure/B13830616.png)

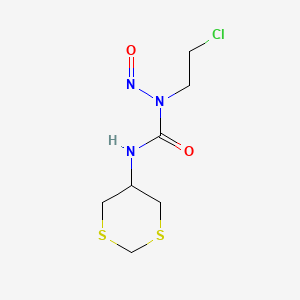
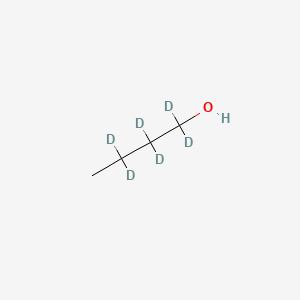
![Butanoic acid, 2-ethyl-, [[[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl][[[(1-methylethoxy)carbonyl]oxy]methoxy]phosphinyl]oxy]methyl ester](/img/structure/B13830625.png)

![(2R,4R,5R,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B13830645.png)
![N-[3-(Chloroacetyl)-5,6,7,8-tetrahydro-2-naphthalenyl]acetamide](/img/structure/B13830654.png)

